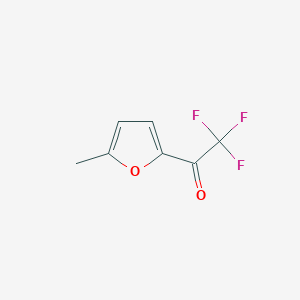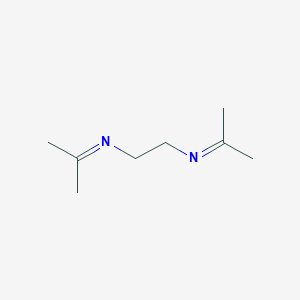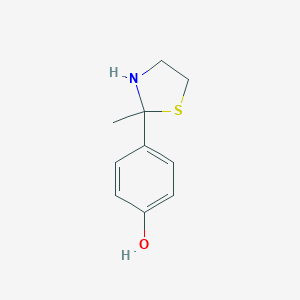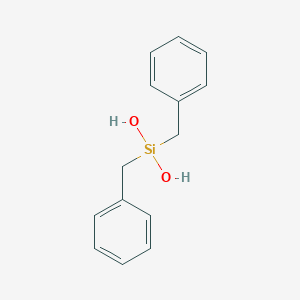
Bis(2-bromo-3,4,5,6-tetrafluorophenyl)sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-bromo-3,4,5,6-tetrafluorophenyl)sulfide is an organosulfur compound characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, with a sulfide linkage connecting two such rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-bromotetrafluorophenyl)sulfide typically involves the reaction of 2-bromotetrafluorobenzene with sulfur sources under specific conditions. One common method includes the use of a thiol-free one-pot approach, where benzyl bromides react with potassium thioacetate (PTA) and Oxone® to yield the desired sulfide . This method is advantageous due to its compatibility with various functional groups and the absence of unpleasant thiol odors.
Industrial Production Methods
Industrial production of bis(2-bromotetrafluorophenyl)sulfide may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Bis(2-bromo-3,4,5,6-tetrafluorophenyl)sulfide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfide linkage can be oxidized to sulfoxides or sulfones, and reduced back to sulfides.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydrosulfide or potassium thiolates are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or Oxone® are employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products
Substitution: Products include various substituted phenyl sulfides.
Oxidation: Major products are sulfoxides and sulfones.
Reduction: The primary product is the reduced sulfide.
Scientific Research Applications
Bis(2-bromo-3,4,5,6-tetrafluorophenyl)sulfide has several applications in scientific research:
Medicine: Investigated for its role in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of bis(2-bromotetrafluorophenyl)sulfide involves its interaction with molecular targets through its bromine and fluorine atoms, which can form halogen bonds. These interactions can influence the compound’s reactivity and binding affinity to various substrates. The sulfide linkage also plays a crucial role in its chemical behavior, enabling it to participate in redox reactions and act as a ligand in coordination complexes .
Comparison with Similar Compounds
Similar Compounds
Bis(2-bromoethyl)sulfide: Similar in structure but with ethyl groups instead of tetrafluorophenyl groups.
Bis(stearoyl)sulfide: Used as a sulfur precursor in quantum dot synthesis.
Bis(2,2,2-trifluoroethyl)phosphonate: Used in the synthesis of phosphonates.
Uniqueness
Bis(2-bromo-3,4,5,6-tetrafluorophenyl)sulfide is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and potential for forming halogen bonds. This makes it particularly valuable in applications requiring specific molecular interactions and high chemical stability.
Properties
CAS No. |
17728-68-6 |
|---|---|
Molecular Formula |
C12Br2F8S |
Molecular Weight |
487.99 g/mol |
IUPAC Name |
1-bromo-2-(2-bromo-3,4,5,6-tetrafluorophenyl)sulfanyl-3,4,5,6-tetrafluorobenzene |
InChI |
InChI=1S/C12Br2F8S/c13-1-3(15)5(17)7(19)9(21)11(1)23-12-2(14)4(16)6(18)8(20)10(12)22 |
InChI Key |
IANYUMGYGQRWKT-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=C(C(=C1F)SC2=C(C(=C(C(=C2Br)F)F)F)F)Br)F)F)F |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)SC2=C(C(=C(C(=C2Br)F)F)F)F)Br)F)F)F |
Synonyms |
Bis(2-bromo-3,4,5,6-tetrafluorophenyl) sulfide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


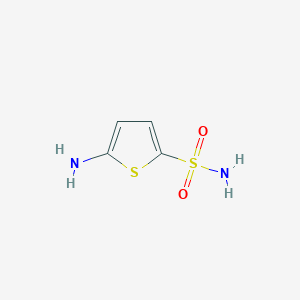

![2-Methylpyrido[3,4-b]pyrazine-5,7-diamine](/img/structure/B100958.png)
![5,11-Dihydroquinolino[3,2-b]quinoline-6,12-dione](/img/structure/B100959.png)

![10-methylbenzo[b]triphenylene](/img/structure/B100964.png)

